H-Gln-OtBu.HCl

描述

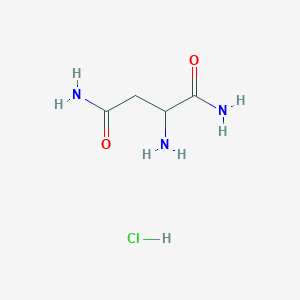

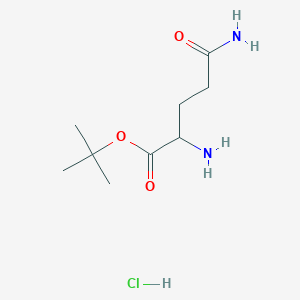

H-Gln-OtBu.HCl, also known as L-Glutamine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C9H19ClN2O3 . It is a white to off-white powder and is mainly used in the food and pharma industry .

Synthesis Analysis

H-Gln-OtBu.HCl is a commonly used natural amino acid protected soluble derivative . It can be obtained by the reaction of glutamine with tert-butyl hydroxypropionate. First, glutamine is reacted with tert-butylhydroxypropionate under alkaline conditions to produce the corresponding esterified product. Then, the esterified product is reacted with hydrochloric acid to obtain the L-glutamine T-butyl hydrochloride .Molecular Structure Analysis

The molecular structure of H-Gln-OtBu.HCl consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 238.712 Da and the monoisotopic mass is 238.108414 Da .Physical And Chemical Properties Analysis

H-Gln-OtBu.HCl has a density of 1.09g/cm³ . It has a melting point of 149 °C (decomp) and a boiling point of 359.5°C at 760 mmHg . The compound is soluble in water and organic solvents . The vapor pressure of H-Gln-OtBu.HCl is 2.36E-05mmHg at 25°C .科学研究应用

水热碳化(HTC)应用:H-Gln-OtBu.HCl可能与生物质水热碳化相关。这个过程主要用于将生物质转化为水炭(HC),在生物燃料生产、用于吸附的多孔材料制备、能量存储和催化等方面有应用(Román等,2018)。

蛋白质晶体结构:该化合物可能在研究高质量蛋白质晶体结构中天冬氨酸(Asn)和谷氨酰胺(Gln)的取向方面具有重要意义。这项研究对于理解蛋白质功能和相互作用至关重要(Word et al., 1999)。

谷氨酰胺在生物传感器和纳米医学中的应用:已经研究了谷氨酰胺(及相关化合物)在开发用于生物传感器和纳米医学应用的石墨烯类二维层状纳米材料(GLNs)中的作用。由于其独特的性质,这些材料在生物化学和生物医学领域具有巨大潜力(Yang et al., 2015)。

六肽合成:H-Gln-OtBu.HCl可能参与六肽的合成,正如一项研究中所示,该研究使用液相片段偶联策略合成了模拟肉毒杆菌神经毒素的六肽(Zhang et al., 2014)。

再生医学中的水凝胶特性:该化合物可能与用于再生医学和组织工程中的水凝胶(HGs)的研究相关。由于其可调节的物理化学性质,HGs对于伤口治疗和组织工程至关重要(Chyzy & Plonska-Brzezinska, 2020)。

血脑屏障和氨基酸转运:该化合物可能对了解血脑屏障SLC7A5/LAT1氨基酸转运蛋白如何调节脑间质液中的谷氨酸水平具有重要意义,这对于维持中枢神经系统功能至关重要(Dolgodilina et al., 2016)。

蛋白酶靶向前药开发:有研究表明,在开发针对特定蛋白酶的前药方面使用H-Gln-OtBu.HCl,这可能对治疗巨细胞病毒感染产生影响(Sabit et al., 2013)。

肺损伤和脓毒症:该化合物可能在研究谷氨酰胺如何减轻肺损伤并改善脓毒症后的生存方面具有重要意义,可能通过增强热休克蛋白表达(Singleton et al., 2005)。

未来方向

H-Gln-OtBu.HCl is a commonly used natural amino acid protected soluble derivative. It can be used as starting materials, intermediates, and reagents in the fields of biochemistry and organic synthesis. It can be used in protein synthesis and amino acid modification research, drug synthesis and metabolism, and other biochemical research fields . The future directions of H-Gln-OtBu.HCl could involve further exploration of its applications in these areas.

属性

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNUNKDKQACNC-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln-OtBu.HCl | |

CAS RN |

39741-62-3 | |

| Record name | H-Gln-OtBu hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

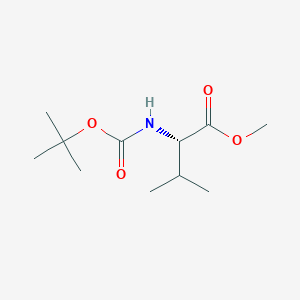

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。